5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Overview
Description
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane: is an organic compound belonging to the class of 1,3-dioxanes It is characterized by the presence of two bromomethyl groups and two methyl groups attached to the dioxane ring
Mechanism of Action
Target of Action
It is known that this compound is a promising reagent for fine organic synthesis and a potential bactericidal compound .
Mode of Action
It is known that 5,5-bis(halomethyl)-1,3-dioxanes, a group to which this compound belongs, contain two additional reaction centers: halogen atoms, which are capable of undergoing nucleophilic substitution reactions .
Biochemical Pathways
Due to the presence of a halogen and a nitrogen atoms in the 1,3-dioxane molecule, such compounds can be considered as promising for the creation of objects with high biological activity .
Result of Action
It is known that this compound is a potential bactericidal compound .
Action Environment
It is known that the nearest solvation shell of the studied 1,3-dioxane comprises a relatively small (up to four) number of solvent molecules .
Biochemical Analysis
Biochemical Properties
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane plays a significant role in biochemical reactions due to its ability to undergo nucleophilic substitution reactions. The bromomethyl groups in the compound serve as reactive centers, making it a valuable reagent in organic synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it has been shown to interact with nucleophilic enzymes, leading to the substitution of bromine atoms with other functional groups. These interactions are crucial for the synthesis of complex organic molecules and the study of enzyme mechanisms .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling proteins, leading to alterations in cellular responses. Additionally, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of specific genes, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromomethyl groups in the compound are highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can result in its breakdown. These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and biochemical reactions. At higher doses, it can become toxic and cause adverse effects. Studies have identified threshold levels at which the compound transitions from being beneficial to harmful. These dosage effects are critical for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can be metabolized through nucleophilic substitution reactions, leading to the formation of new metabolites. These metabolic pathways are essential for understanding the compound’s role in cellular processes and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffused into cells, depending on its chemical properties. Once inside the cell, it can interact with specific binding proteins that facilitate its localization and accumulation in certain cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane typically involves the bromination of 2,2-dimethyl-1,3-dioxane-5,5-dimethanol. The reaction is carried out using bromine or a brominating agent such as phosphorus tribromide in the presence of a solvent like dichloromethane. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromomethyl groups in 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane are highly reactive towards nucleophiles. This compound undergoes nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the dioxane ring.
Oxidation: Products include dioxane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include fully reduced dioxane derivatives with methyl groups.
Scientific Research Applications
Chemistry: 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized dioxanes and other heterocyclic compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and advanced materials. It is also employed in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane
- 5,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxane
- 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane
Comparison: 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is unique due to the presence of bromine atoms, which are more reactive compared to chlorine but less reactive than iodine. This makes it a versatile intermediate for various chemical reactions. The dimethyl groups provide steric hindrance, influencing the compound’s reactivity and stability. Compared to its diphenyl analog, the dimethyl derivative is less bulky and more soluble in common organic solvents.
Properties
IUPAC Name |
5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWDAROJZGKUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(CBr)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561429 | |
Record name | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43153-20-4 | |
Record name | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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